Sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate
Description
Systematic IUPAC Nomenclature and Stereochemical Designation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is disodium;[(2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate , reflecting its sodium counterions, phosphate group, and precise stereochemical configuration. The stereodescriptors (2R,3S,4R) specify the spatial arrangement of hydroxyl groups at carbons 2, 3, and 4, distinguishing it from other stereoisomers. The "5-oxopentyl" moiety indicates a ketone group at position 5 of the five-carbon chain.
The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where:
- Carbon 2 : R-configuration (hydroxyl group priority)
- Carbon 3 : S-configuration (hydroxyl and phosphate groups)
- Carbon 4 : R-configuration (hydroxyl and remaining substituents)
This precise arrangement is critical for its biochemical interactions, particularly in carbohydrate metabolism pathways.
Molecular Formula and Structural Isomerism
The molecular formula C₅H₉Na₂O₈P encapsulates the compound’s elemental composition:
- 5 carbons : Derived from the pentyl backbone
- 9 hydrogens : Distributed across hydroxyl, phosphate, and ketone groups
- 2 sodium ions : Counterions neutralizing the phosphate group’s charge
- 8 oxygens : Present in hydroxyl, ketone, and phosphate moieties
- 1 phosphorus : Central to the phosphate group.
Structural isomerism arises in comparison to related pentose phosphates:
| Compound Name | Molecular Formula | Stereochemical Configuration |
|---|---|---|
| Sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate | C₅H₉Na₂O₈P | 2R,3S,4R |
| D-Ribose-5-phosphate disodium salt hydrate | C₅H₉Na₂O₈P | 2R,3R,4R |
| D-Xylose 5-phosphate | C₅H₁₁O₈P | 2R,3S,4R (non-sodium form) |
While sharing the same molecular formula as D-ribose-5-phosphate, the differing stereochemistry at carbons 2 and 3 alters biochemical functionality. For example, D-ribose-5-phosphate participates in nucleotide synthesis, whereas the (2R,3S,4R) isomer may serve distinct metabolic roles.
CAS Registry Number and PubChem CID Cross-Referencing
The compound is uniquely identified by:
Cross-referencing these identifiers ensures accurate sourcing in chemical databases. For instance, PubChem entry 154706486 provides 3D conformational data and computed physicochemical properties, while the CAS number links to synthetic protocols and commercial availability. Notably, related compounds like D-xylose 5-phosphate (CID 441187) and D-arabinose 5-phosphate (CID 188324) share structural similarities but differ in stereochemistry or functional group placement, underscoring the importance of precise identifier usage.
A comparative analysis of registry entries reveals:
| Identifier | Sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate | D-Ribose-5-phosphate disodium salt hydrate |
|---|---|---|
| CAS Number | 1083083-57-1 | 18265-46-8 |
| PubChem CID | 154706486 | 131875268 |
This table highlights distinct identifiers despite shared molecular formulas, emphasizing the necessity of stereochemical specificity in chemical referencing.
Properties
Molecular Formula |
C5H9Na2O8P |
|---|---|
Molecular Weight |
274.07 g/mol |
IUPAC Name |
disodium;[(2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate |
InChI |
InChI=1S/C5H11O8P.2Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;/h1,3-5,7-9H,2H2,(H2,10,11,12);;/q;2*+1/p-2/t3-,4+,5+;;/m0../s1 |
InChI Key |
MSUSOPCULOEKKB-GBQQWJQBSA-L |
Isomeric SMILES |
C([C@H]([C@@H]([C@H](C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate typically involves the phosphorylation of a suitable precursor molecule. One common method involves the reaction of a pentose sugar derivative with a phosphorylating agent under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully monitored to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as enzymatic phosphorylation or chemical synthesis using high-throughput reactors. The choice of method depends on the desired purity and application of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a substrate in enzymatic reactions and is involved in metabolic pathways.
Medicine: The compound is studied for its potential therapeutic effects and as a diagnostic tool.
Industry: It is used in the production of pharmaceuticals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate involves its interaction with specific molecular targets. The phosphate group allows it to participate in phosphorylation reactions, which are crucial in many biological processes. The compound can act as a substrate for enzymes, influencing various metabolic pathways.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₅H₉Na₂O₈P
- Solubility : Highly water-soluble (50 mg/mL in water) due to the sodium counterions .
- Role : Serves as a substrate or product in enzymatic reactions, particularly in nucleotide biosynthesis .
Comparison with Structurally Similar Compounds
D-Ribose-5-Phosphate Disodium Salt (Structural Isomer)
Structural Differences :
- Configuration : D-Ribose-5-phosphate (CAS: 18265-46-8) has (2R,3R,4R) stereochemistry, differing from the (2R,3S,4R) configuration of the sodium xylose phosphate .
- Biological Role: Ribose-5-phosphate is a direct intermediate in the oxidative PPP and a precursor for purine/pyrimidine synthesis, while xylose-5-phosphate is more specialized in non-oxidative PPP rearrangements .
Barium (2R,3R,4R)-2,3,4-Trihydroxy-5-Oxopentyl Phosphate (Cation Variation)
Key Differences :
- Cation : Barium replaces sodium, reducing water solubility due to barium’s larger ionic radius and lower charge density .
- Applications : Barium salts are less common in biochemical assays but may be used in crystallography or specialized syntheses .
| Parameter | Sodium Salt | Barium Salt |
|---|---|---|
| Cation | Na⁺ | Ba²⁺ |
| Solubility | High (aqueous-friendly) | Likely low |
| Typical Use | In vitro assays | Structural studies |
| References |
(2S)-2,3,3-Trihydroxy-4-Oxopentyl Dihydrogen Phosphate (Stereoisomer)
Structural Contrast :
- The (2S) configuration alters enzyme recognition, as stereochemistry is critical for substrate binding in kinases and isomerases .
| Parameter | Sodium Xylose-5-Phosphate | (2S)-Stereoisomer |
|---|---|---|
| Configuration | (2R,3S,4R) | (2S) |
| Natural Occurrence | Yes | No |
| Enzymatic Compatibility | High | Likely inactive |
| References |
Sodium (2R,3R,4S,5R)-2,3,4,5-Tetrahydroxy-6-Oxohexyl Hydrogenphosphate (Chain Length Variation)
Structural and Functional Differences :
- Carbon Chain : A six-carbon backbone (hexose derivative) vs. five-carbon (pentose).
- Role : Likely involved in glycolysis or gluconeogenesis rather than the PPP .
| Parameter | Sodium Xylose-5-Phosphate | Hexose Derivative |
|---|---|---|
| Carbon Chain | C5 | C6 |
| Pathway | PPP | Glycolysis/gluconeogenesis |
| Key Functional Group | Ketone (C5) | Ketone (C6) |
| References |
Nucleotide-Linked Derivatives (Functional Complexity)
Compounds like [(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-...]methyl phosphonate (CAS: 34983-48-7) are phosphorylated nucleosides. These derivatives integrate sugar phosphates with purine/pyrimidine bases, enabling roles in DNA/RNA synthesis or antiviral therapies .
Research and Practical Considerations
- Stereochemical Purity : Enantiomer polarity estimation (e.g., Rogers’s η parameter) is critical for validating synthetic batches, as incorrect stereochemistry renders compounds biologically inert .
- Storage : Sodium salts are typically stored at -20°C to prevent hydrolysis, whereas barium salts may require inert atmospheres .
Biological Activity
Sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate is a significant biochemical compound primarily involved in nucleotide metabolism and cellular energy production. Its role as a precursor in the Pentose Phosphate Pathway (PPP) underscores its importance in various metabolic processes.
- Molecular Formula : CHNaOP
- Molecular Weight : 274.07 g/mol
- CAS Number : 89927-09-3
Sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate serves as an essential intermediate in the oxidative branch of the Pentose Phosphate Pathway. This pathway is crucial for:
- Nucleotide Synthesis : It generates ribose-5-phosphate, a building block for nucleotides.
- Production of NADPH : NADPH is vital for anabolic reactions and maintaining cellular redox balance.
The compound interacts with various enzymes involved in nucleotide metabolism, influencing enzymatic activity and metabolic flux within cells. For example, its interaction with ribose-5-phosphate is critical for maintaining cellular energy levels and metabolic homeostasis.
Biological Activities
- Nucleotide Metabolism : The compound is integral to the synthesis of nucleotides and nucleic acids. Its role in generating ribose-5-phosphate facilitates DNA and RNA synthesis, which is essential for cell proliferation and function.
- Cellular Signaling : It participates in signaling pathways that regulate metabolic processes. The modulation of these pathways can influence various physiological responses, including growth and differentiation.
- Antioxidant Activity : By contributing to NADPH production, it plays a role in protecting cells from oxidative stress by regenerating reduced glutathione and other antioxidants.
Research Findings
Recent studies have highlighted the biological implications of sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate:
- Enzyme Interactions : Research indicates that this compound interacts with key enzymes such as transaldolase and ribulose-phosphate 3-epimerase, which are vital for nucleotide synthesis.
- Metabolic Flux Studies : Investigations into its effects on metabolic pathways have shown that it can significantly alter the flux through the PPP, impacting overall cellular metabolism.
Case Studies
- In Vivo Studies : In animal models, administration of sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate has demonstrated enhanced nucleotide synthesis rates under conditions of metabolic stress.
- Cell Culture Experiments : In vitro studies using human cell lines have shown that supplementation with this compound can increase cell viability and proliferation rates by enhancing nucleotide availability.
Comparative Analysis
The following table summarizes similar compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| D-Ribose-5-phosphate disodium salt | CHNaOP | Directly involved in nucleotide synthesis |
| Disodium (2,3,4-trihydroxy-5-oxopentyl) phosphate | CHNaOP | Contains additional hydroxyl groups |
| Sodium (2R,3S)-2,3,5-trihydroxy-4-oxopentyl phosphate | CHNaOP | Different stereochemistry affecting reactivity |
Q & A
Q. How should researchers design aqueous biphasic systems (ABS) to purify this compound from complex reaction mixtures?
- Methodological Answer : Optimize ABS using ionic liquids (e.g., [C₄mIm][TfO]) paired with salting-out agents like sodium dihydrogen phosphate. Determine phase diagrams to identify optimal polymer/salt concentrations. Monitor partitioning efficiency via UV-Vis or NMR. Adjust pH to exploit charge differences in the compound’s phosphate group .
Q. What advanced spectral methods resolve structural ambiguities in oxidized or hydrated derivatives of this compound?
- Methodological Answer : Use high-resolution NMR (¹H, ¹³C, ³¹P) with 2D experiments (COSY, HSQC) to assign proton environments and phosphorus coupling. For oxidation products, supplement with FT-IR (C=O stretch at ~1700 cm⁻¹) and XPS to confirm phosphate oxidation states. Computational modeling (DFT) can predict spectral profiles for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
